

An In-depth Technical Guide to the Synthesis of 1-Methylpsilocin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpsilocin, a derivative of the psychedelic compound psilocin, is a selective serotonin 5-HT2C receptor agonist. This technical guide outlines a plausible synthetic pathway for **1-Methylpsilocin**, based on established chemical methodologies for the synthesis of psilocin and the N-methylation of indoles. The synthesis commences with a protected 4-hydroxyindole and proceeds through the well-established Speeter-Anthony tryptamine synthesis to construct the psilocin core, followed by a final N-methylation step at the indole nitrogen. This document provides a theoretical framework, including potential precursors, reagents, and reaction conditions, to guide the laboratory synthesis of **1-Methylpsilocin**. Quantitative data presented are based on reported yields for analogous reactions and should be considered illustrative.

Introduction

1-Methylpsilocin, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine, is a tryptamine derivative that has garnered interest for its selective agonist activity at the serotonin 5-HT2C receptor[1]. Unlike its parent compound, psilocin, which is a non-selective serotonin receptor agonist responsible for the hallucinogenic effects of psilocybin-containing mushrooms, **1-Methylpsilocin**'s selective receptor binding profile suggests potential therapeutic applications with a reduced psychedelic effect[1]. This guide details a likely and chemically sound pathway for the synthesis of **1-Methylpsilocin**, providing a foundational methodology for research and drug development professionals.



Proposed Synthesis Pathway

The synthesis of **1-Methylpsilocin** can be logically divided into two main stages:

- Stage 1: Synthesis of the Psilocin Core. This stage follows the well-documented Speeter-Anthony tryptamine synthesis, starting from a suitably protected 4-hydroxyindole.
- Stage 2: N-methylation of Psilocin. The final step involves the selective methylation of the indole nitrogen at position 1.

Precursors and Reagents

The following table summarizes the key precursors and reagents required for the proposed synthesis of **1-Methylpsilocin**.

Compound Name	Role	Notes	
4-Benzyloxyindole	Starting Material	A common protected form of 4-hydroxyindole.	
Oxalyl chloride	Reagent	Used for the acylation of the indole ring.	
Dimethylamine	Reagent	Forms the dimethylaminoethyl side chain.	
Lithium aluminum hydride (LAH)	Reducing Agent	Reduces the intermediate glyoxylamide.	
Sodium hydride (NaH)	Base	Used to deprotonate the indole nitrogen for methylation.	
Methyl iodide (CH₃I)	Methylating Agent	Provides the methyl group for the indole nitrogen.	
Various Solvents	Reaction Media	e.g., Diethyl ether, Tetrahydrofuran (THF), Dimethylformamide (DMF).	
Acids and Bases	Workup/Purification	e.g., Hydrochloric acid, Sodium bicarbonate.	



Experimental Protocols (Proposed)

The following protocols are based on established procedures for the synthesis of psilocin and general methods for indole N-methylation.

Stage 1: Synthesis of Psilocin (from 4-Benzyloxyindole)

Step 1a: Acylation of 4-Benzyloxyindole

4-Benzyloxyindole is dissolved in an anhydrous ether (e.g., diethyl ether) and cooled in an ice bath. A solution of oxalyl chloride in the same solvent is added dropwise with stirring. The reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature, resulting in the formation of 4-benzyloxyindol-3-ylglyoxylyl chloride.

Step 1b: Amidation with Dimethylamine

The crude glyoxylyl chloride from the previous step is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled. An excess of a solution of dimethylamine in the same solvent is added slowly. The reaction is stirred until completion to yield N,N-dimethyl-2-(4-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide.

Step 1c: Reduction to 4-Benzyloxy-N,N-dimethyltryptamine

The intermediate ketoamide is reduced using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF. The reaction is typically performed under reflux, followed by careful quenching of the excess hydride.

Step 1d: Deprotection to Psilocin

The benzyl protecting group is removed via catalytic hydrogenation. 4-Benzyloxy-N,N-dimethyltryptamine is dissolved in a suitable solvent (e.g., ethanol) with a palladium on carbon (Pd/C) catalyst and subjected to a hydrogen atmosphere. The completion of the reaction yields psilocin (4-hydroxy-N,N-dimethyltryptamine).

Stage 2: N-methylation of Psilocin to 1-Methylpsilocin

Step 2a: Deprotonation of the Indole Nitrogen



Psilocin is dissolved in a dry, polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise at a low temperature (e.g., 0 °C) to deprotonate the indole nitrogen, forming the corresponding sodium salt.

Step 2b: Methylation

Methyl iodide (CH₃I) is added to the reaction mixture. The reaction is allowed to proceed, often with warming to room temperature, until the methylation is complete.

Step 2c: Workup and Purification

The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield **1-Methylpsilocin**.

Quantitative Data (Illustrative)

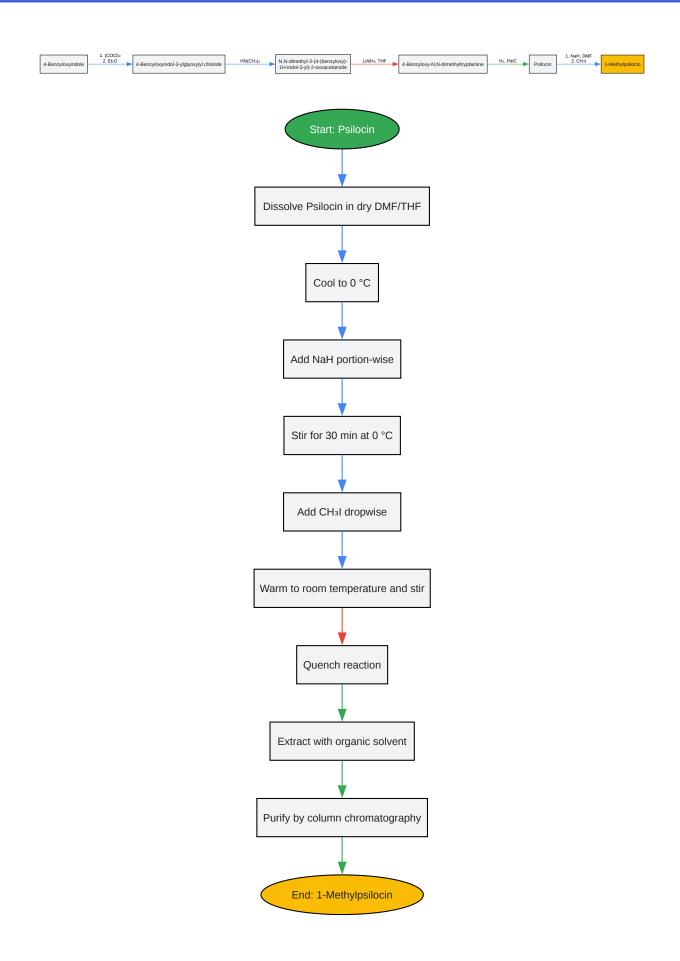
The following table provides illustrative quantitative data for the synthesis of **1-Methylpsilocin**, based on typical yields reported for similar reactions in the literature. Actual yields may vary depending on experimental conditions.

Reaction Step	Starting Material	Product	Illustrative Yield (%)
Stage 1			
Acylation & Amidation	4-Benzyloxyindole	N,N-dimethyl-2-(4- (benzyloxy)-1H-indol- 3-yl)-2-oxoacetamide	80-90
Reduction	N,N-dimethyl-2-(4- (benzyloxy)-1H-indol- 3-yl)-2-oxoacetamide	4-Benzyloxy-N,N- dimethyltryptamine	70-85
Deprotection	4-Benzyloxy-N,N- dimethyltryptamine	Psilocin	>90
Stage 2			
N-methylation	Psilocin	1-Methylpsilocin	60-80



Visualizations Synthesis Pathway of 1-Methylpsilocin







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Methylpsilocin Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 1-Methylpsilocin]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b576457#1-methylpsilocin-synthesis-pathway-and-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com